4-(Chloromethyl)-2-fluorobenzonitrile
Overview
Description
4-(Chloromethyl)-2-fluorobenzonitrile (CMFBN) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid that is soluble in most organic solvents. CMFBN has shown promise in the fields of medicinal chemistry, biochemistry, and pharmacology due to its unique properties and its ability to react with various other compounds.
Scientific Research Applications
Photophysics and Photochemistry
The study of 4-(dimethyl)aminobenzonitrile and derivatives, which are structurally related to 4-(Chloromethyl)-2-fluorobenzonitrile, provides insight into photophysical and photochemical behaviors. Investigations have focused on photoinduced intramolecular charge transfer, leading to dual fluorescence in polar solvents, and the reaction mechanism in different environments, such as in the presence of carbon tetrachloride or within α-cyclodextrine cavities (Rappoport & Furche, 2004), (Ma et al., 2001), (Al-Hassan et al., 1993).
Synthetic Chemistry
The synthesis and characterization of various compounds related to 4-(Chloromethyl)-2-fluorobenzonitrile are key areas of research. Studies have focused on developing efficient synthesis methods and understanding the structural and electronic properties of related compounds, such as 4-fluorobenzonitrile and its derivatives (Zhi, 2001), (Suzuki & Kimura, 1991).
Spectroscopic Analysis
Spectroscopic characterization plays a significant role in understanding the properties of 4-(Chloromethyl)-2-fluorobenzonitrile and related compounds. Research includes vibrational analysis, resonance enhanced multiphoton ionization, and mass analyzed threshold ionization spectroscopy, providing insights into the substitution effect of functional groups (Zhao et al., 2018).
Computational Chemistry
Computational methods such as DFT and TD-DFT calculations have been employed to predict the molecular structure, spectroscopic properties, and electronic interactions of compounds related to 4-(Chloromethyl)-2-fluorobenzonitrile. These studies help in the theoretical understanding and prediction of biological potentials and properties of these compounds (Wazzan et al., 2016).
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. While specific safety data for 4-(Chloromethyl)-2-fluorobenzonitrile is not available, chloromethyl compounds can pose various hazards. For instance, they can cause severe skin burns and eye damage, and some are suspected of causing cancer .
properties
IUPAC Name |
4-(chloromethyl)-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERWLGSVTSTFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-fluorobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.